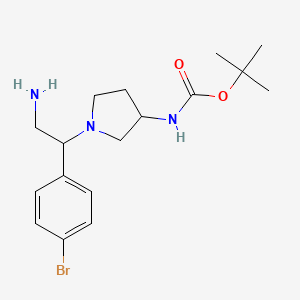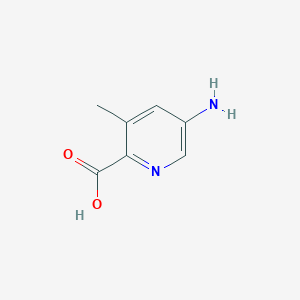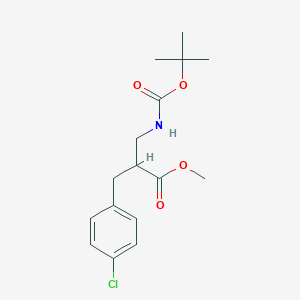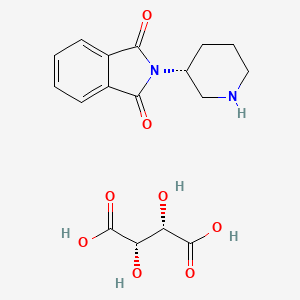
Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate
Übersicht
Beschreibung
Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate, also known as MOC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidine carboxylates and has a unique molecular structure that makes it a promising candidate for various research studies.
Wissenschaftliche Forschungsanwendungen
Analgesic Effects
1-Substituted 5-oxopyrrolidine-3-carboxylic acids, which include Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate, have been synthesized and found to possess analgesic effects . The strength of these effects varies, but it has been noted that compounds with an aromatic or heterocyclic radical in the 1-position tend to have slightly greater analgesic activity .
Antihypoxic Effects
In addition to their analgesic properties, these 1-substituted 5-oxopyrrolidine-3-carboxylic acids also exhibit antihypoxic effects . This means they can potentially be used in treatments where reducing hypoxia (a deficiency in the amount of oxygen reaching the tissues) is beneficial .
Potential GABA-Receptor Antagonists
Results of a PASS-prediction suggested that compounds of this class were potential GABA-receptor antagonists . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Histamine-N-Methyl Transferase Inhibitors
These compounds are also predicted to be histamine-N-methyl transferase inhibitors . This suggests potential applications in the treatment of conditions related to histamine, such as allergic reactions .
Benzodiazepine Receptor Antagonists
The compounds are also predicted to be benzodiazepine receptor antagonists . This suggests potential applications in the treatment of conditions such as anxiety, insomnia, and seizures .
Pharmacological Activity
As a result of the above properties, these compounds exhibit a range of pharmacological activities, including arrhythmogenic, antiepileptic, and anxiolytic effects . This makes them of interest in the development of new treatments for a variety of conditions .
Antioxidant Activity
Some derivatives of 5-oxopyrrolidine-3-carboxylic acids have been found to possess antioxidant activity . Antioxidants are compounds that inhibit oxidation, a chemical reaction that can produce free radicals, thereby leading to chain reactions that may damage the cells of organisms .
Synthesis of New Biologically Active Compounds
The relatively simple method for preparing these compounds, along with their interesting biological properties, makes them useful in the synthesis of new biologically active compounds . This opens up a wide range of possibilities for future research and drug development .
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-15-11(14)8-6-10(13)12(7-8)9-4-2-3-5-9/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAOBNKEPJFMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678928 | |
| Record name | Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate | |
CAS RN |
893750-50-0 | |
| Record name | Methyl 1-cyclopentyl-5-oxopyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B3030297.png)




![2-[[2-(dimethylcarbamoylamino)pyridin-4-yl]methylamino]-N-(2-methylindazol-6-yl)benzamide](/img/structure/B3030307.png)

